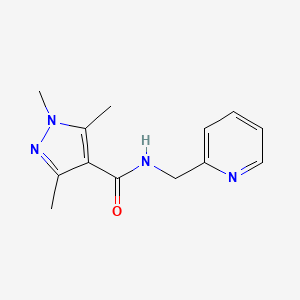
ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-pyridylacetate is an ethyl ester of 4-pyridyl acetic acid . It has been used as a reagent in the synthesis of various compounds, including triarylethane phosphodiesterase 4 inhibitors .
Synthesis Analysis
The hydrochloride salt of ethyl 4-pyridylacetate has been used to prepare the starting material required for the synthesis of 2,2-dideutero-1-azabicyclo (2,2,2)-octane . It has also been used as a reagent in the synthesis of trifluoromethylpyridines .Molecular Structure Analysis
The molecular formula of ethyl 4-pyridylacetate is C9H11NO2 . Its average mass is 165.189 Da and its monoisotopic mass is 165.078979 Da .Chemical Reactions Analysis
Ethyl 4-pyridylacetate participates as a reagent in the synthesis of various compounds. For instance, it has been used in the synthesis of triarylethane phosphodiesterase 4 inhibitors . It has also been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis
Ethyl 4-pyridylacetate has a melting point of 18-19 °C, a boiling point of 127-128 °C/14 mmHg, and a density of 1.079 g/mL at 25 °C . Its refractive index is n20/D 1.499 .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Research has shown that ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate is a precursor in the efficient synthesis of pyrazolo[3,4-b]pyridine products. The condensation of pyrazole-5-amine derivatives with activated carbonyl groups, using refluxing acetic acid, has been found to be a facile method for preparing N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). This process highlights the compound's utility in creating complex organic structures.
Fluorophore Development
A study by Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, suggesting potential applications in developing new fluorophores for biochemical assays or imaging applications (Yan et al., 2018).
Corrosion Inhibitors
Ethyl 4-(4-pyridyl)-1H-pyrazole-3-carboxylate derivatives have been explored as novel corrosion inhibitors for mild steel, useful for industrial pickling processes. These inhibitors show high efficiency and are confirmed by various methods including gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study by Dohare et al. (2017) indicates that these compounds significantly protect metal surfaces from corrosion, providing a practical application in material science and engineering (Dohare et al., 2017).
Chemoselective Synthesis
The compound has been utilized in chemoselective synthesis processes, where specific reactions are favored to produce desired products. For instance, Markees (1990) highlighted its role in reacting with 1,2-diaminobenzene to synthesize complex heterocyclic structures, showcasing its utility in precise synthetic chemistry applications (Markees, 1990).
Anti-microbial Activities
Wang et al. (2015) demonstrated the anti-microbial properties of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized from ethyl isonicotinate. These compounds exhibited good inhibitory activity against a range of organisms, suggesting potential applications in developing new anti-microbial agents (Wang et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-pyridin-4-yl-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-9(7-13-14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPFJYKKJBXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2713990.png)

![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2713999.png)


![tert-butyl N-{[4-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B2714003.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)
![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)
![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)